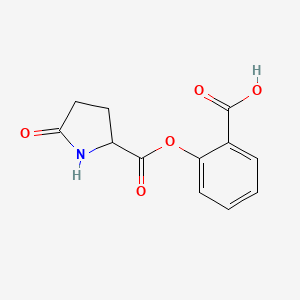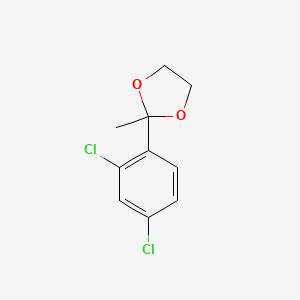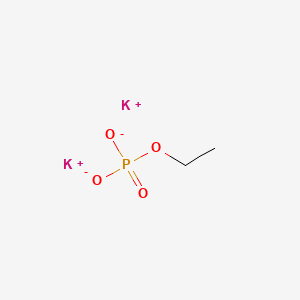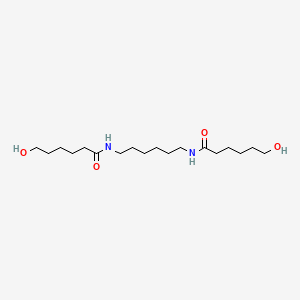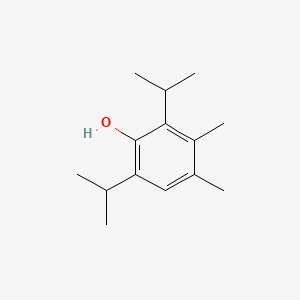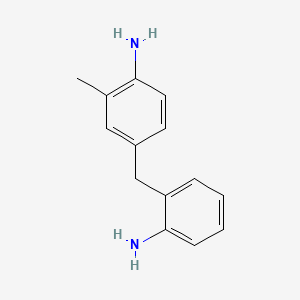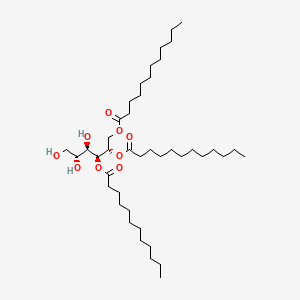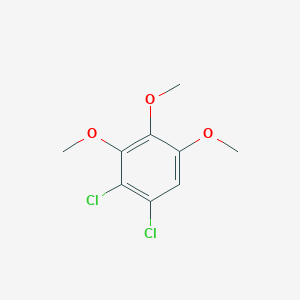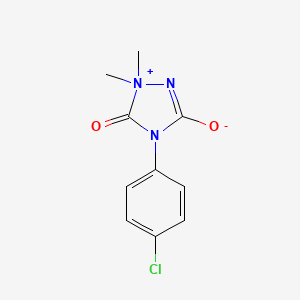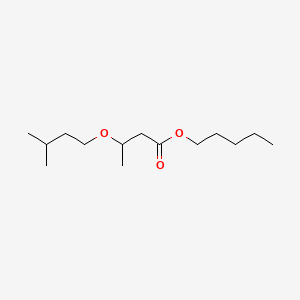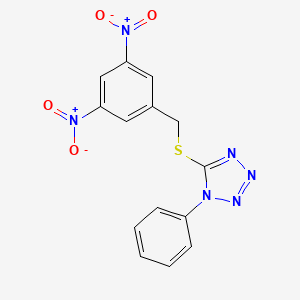
1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- is a complex organic compound that belongs to the tetrazole family Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a phenyl group, a dinitrophenyl group, and a thioether linkage
Méthodes De Préparation
The synthesis of 1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of nitriles with azides under acidic or basic conditions.
Introduction of the Dinitrophenyl Group: The dinitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a dinitrobenzene derivative.
Thioether Formation: The thioether linkage is formed by reacting a thiol with a suitable electrophile, such as a halomethyl derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The phenyl and dinitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π interactions.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as high-energy materials and explosives.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Mécanisme D'action
The mechanism of action of 1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- involves its interaction with molecular targets through various pathways:
Binding to Enzymes: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
Interaction with Receptors: It can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Formation of Reactive Intermediates: The compound can undergo metabolic transformations to form reactive intermediates that interact with biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- can be compared with other tetrazole derivatives, such as:
1H-Tetrazole, 5-(3,5-dinitrophenyl)-: Similar in structure but lacks the thioether linkage, which may affect its reactivity and applications.
1H-Tetrazole, 5-(phenyl)-:
1H-Tetrazole, 5-(methylthio)-: Contains a simpler thioether group, which may influence its stability and reactivity.
The uniqueness of 1H-Tetrazole, 5-(((3,5-dinitrophenyl)methyl)thio)-1-phenyl- lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
81645-87-6 |
|---|---|
Formule moléculaire |
C14H10N6O4S |
Poids moléculaire |
358.33 g/mol |
Nom IUPAC |
5-[(3,5-dinitrophenyl)methylsulfanyl]-1-phenyltetrazole |
InChI |
InChI=1S/C14H10N6O4S/c21-19(22)12-6-10(7-13(8-12)20(23)24)9-25-14-15-16-17-18(14)11-4-2-1-3-5-11/h1-8H,9H2 |
Clé InChI |
GLYYPVZSSUURQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


